N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple stepsThe final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxamide under specific reaction conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetylanilino moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been studied for its cytotoxic properties against various cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide .
Uniqueness
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit certain enzymes and its potential cytotoxic effects make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-12(24)13-7-9-15(10-8-13)20-16(25)11-27-19-23-22-18(28-19)21-17(26)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKANFPPXWXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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